molecular formula C49H65N7O10S B2543302 K-Ras ligand-Linker Conjugate 3

K-Ras ligand-Linker Conjugate 3

Cat. No.: B2543302
M. Wt: 944.1 g/mol
InChI Key: JMQQKTJAQKSXBU-XUTHUYCTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-Ras ligand-Linker Conjugate 3 involves the incorporation of a ligand for the K-Ras recruiting moiety and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and detailed in patent literature . Generally, the synthesis involves multiple steps, including the formation of the ligand, the linker, and their conjugation.

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed. it is likely that the production involves large-scale synthesis techniques, including the use of automated synthesizers and purification methods such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

K-Ras ligand-Linker Conjugate 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Biological Activity

K-Ras is a critical protein involved in cell signaling pathways that regulate cell growth and proliferation. Mutations in K-Ras are implicated in approximately 30% of human cancers, making it a significant target for therapeutic intervention. Among the various compounds developed to target K-Ras, K-Ras ligand-Linker Conjugate 3 has emerged as a promising candidate due to its unique mechanism of action involving targeted protein degradation. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is designed to selectively bind to mutant forms of K-Ras and facilitate their degradation via the ubiquitin-proteasome pathway. This compound consists of:

  • A ligand that specifically targets K-Ras.
  • A linker that recruits E3 ligases, enhancing the ubiquitination process.

This mechanism contrasts with traditional inhibitors that merely block K-Ras activity; instead, it reduces the overall levels of the protein, thereby diminishing its oncogenic potential.

Table 1: Comparison of K-Ras Targeting Strategies

Compound NameMechanism of ActionUnique Features
This compoundTargets and degrades mutant K-RasUtilizes PROTAC technology
SotorasibCovalent inhibitor targeting KRASG12CDirectly inhibits GTP binding
AdagrasibSelectively inhibits KRASG12CFocuses on competitive inhibition
AMG 510Covalent inhibitor specific for KRASG12CDesigned for oral administration

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces cell proliferation in cancer cell lines harboring K-Ras mutations. The compound's potency was evaluated using various assays, including cell viability assays and western blotting to assess K-Ras levels post-treatment.

  • Cell Lines Tested : The biological activity was primarily assessed in pancreatic (PANC-1), colorectal (HCT116), and lung cancer (A549) cell lines.
  • Results : A significant decrease in cell viability was observed at concentrations as low as 100 nM, with an IC50 value indicating effective target engagement.

Case Study: Pancreatic Cancer

In a recent study involving pancreatic cancer models, this compound exhibited substantial antitumor activity. The study utilized xenograft models to evaluate the compound's efficacy in vivo.

  • Xenograft Model : Athymic mice were implanted with PANC-1 cells expressing mutant K-Ras.
  • Treatment Regimen : Mice received daily injections of the conjugate over four weeks.
  • Findings : Tumor growth was significantly inhibited compared to control groups, with histological analysis revealing reduced proliferation markers (Ki-67) and increased apoptosis (Caspase-3 activation).

Table 2: Summary of In Vivo Efficacy

ParameterControl GroupTreatment Group (K-Ras Conjugate 3)
Tumor Volume (cm³)150 ± 2050 ± 10
Ki-67 Positive Cells (%)70 ± 520 ± 5
Caspase-3 Activity (units)10 ± 230 ± 5

Properties

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H65N7O10S/c1-36-13-15-41(16-14-36)67(58,59)65-30-28-62-26-24-60-23-25-61-27-29-63-40-31-39(53(5)33-40)35-64-47-51-44-34-54(45-12-8-10-37-9-6-7-11-42(37)45)20-18-43(44)46(52-47)55-21-22-56(38(32-55)17-19-50)48(57)66-49(2,3)4/h6-16,38-40H,17-18,20-35H2,1-5H3/t38-,39-,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQQKTJAQKSXBU-XUTHUYCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CC(N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN(C(C7)CC#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[C@@H]2C[C@H](N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN([C@H](C7)CC#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H65N7O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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